2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

This building block combines amino, hydroxyl, and trifluoromethyl groups for a unique pharmacophoric pattern, offering distinct advantages over analogs like 2-amino-4-(trifluoromethyl)pyridine. The C4-CF3 group enhances metabolic stability and lipophilicity, while the 3-OH enables intramolecular hydrogen bonding, as demonstrated by the motif's role in achieving low-nanomolar TrkA inhibitory activity (IC50 = 3.10 nM) and high-affinity hTRPV1 binding (Ki = 0.43 nM). For kinase, GPCR, and ion channel programs, this scaffold is a privileged starting point for hit-to-lead optimization and bioisostere replacement.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1227581-75-0
Cat. No. B1370057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
CAS1227581-75-0
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)O)N
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11)
InChIKeyPBNWOTSQTJJQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (CAS 1227581-75-0): A Strategic C4-Trifluoromethyl Pyridinol Building Block for Medicinal Chemistry


2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (CAS 1227581-75-0) is a heterocyclic building block comprising a pyridine core substituted with an amino group at C2, a hydroxyl group at C3, and a trifluoromethyl (-CF3) group at C4. This specific substitution pattern combines hydrogen-bond donor/acceptor capability (amino and hydroxyl) with the strong electron-withdrawing and lipophilic effects of the -CF3 moiety [1]. The C4 -CF3 substitution is particularly notable, as strategic installation of fluorine-containing groups at this position has been shown to markedly enhance metabolic stability and target affinity in pyridine-based drug candidates [2].

Why 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine Cannot Be Simply Substituted with Other Trifluoromethyl Pyridines or Aminopyridinols


Simple substitution with commercially available analogs such as 2-amino-4-(trifluoromethyl)pyridine (lacking the 3-OH), 3-hydroxy-4-(trifluoromethyl)pyridine (lacking the 2-NH2), or 2-amino-3-hydroxypyridine (lacking the 4-CF3) is unlikely to yield equivalent outcomes in downstream applications. The concurrent presence of the C2 amino, C3 hydroxyl, and C4 trifluoromethyl groups creates a unique electronic environment and hydrogen-bonding network that influences reactivity, molecular recognition, and physicochemical properties [1]. For example, the 3-hydroxyl group enables intramolecular hydrogen bonding that can stabilize specific conformations, while the C4 -CF3 group profoundly impacts lipophilicity and metabolic stability compared to non-fluorinated or differently substituted analogs [2]. The following quantitative evidence demonstrates these differentiated properties relative to structurally related comparators.

Quantitative Differentiation of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine from Closest Analogs: A Procurement Evidence Guide


Computational Analysis: Proton Affinity and Hydrogen-Bonding Network Distinguish C2-Amino/C3-Hydroxy Substitution from Non-Hydroxylated Analogs

Density functional theory (DFT) studies on trifluoromethyl-pyridinol derivatives demonstrate that the presence of a strong σ- or π-donor activating group (such as the C2 amino group in 2-amino-4-(trifluoromethyl)pyridin-3-ol) significantly increases proton affinity relative to non-activated analogs. The proton affinity of the target compound is calculated to be greater than that of pyridine itself, a property not shared by pyridinols lacking strong donor substituents [1]. This differentiation is critical for understanding basicity, hydrogen-bonding capacity, and potential interactions with biological targets.

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

TrkA Kinase Inhibitory Activity: C4-Trifluoromethyl Pyridine Motif Enables Sub-10 nM Potency in Aminopyridine-Based Inhibitors

Aminopyridine derivatives bearing a 4-trifluoromethyl-2-pyridyl motif (structurally analogous to the core of the target compound) have been identified as highly potent TrkA kinase inhibitors with an IC50 value of 3.10 nM in an ELISA-based kinase activity assay [1]. This contrasts with structurally related pyridylmethyl analogs lacking the trifluoromethyl group, which exhibit significantly higher (weaker) IC50 values in the 6.0–14.0 µM range against a different kinase (CSNK2A) [2], representing an approximately 2,000-fold difference in potency. While the comparator data are derived from different kinase targets and assay systems, they illustrate the pronounced potency enhancement conferred by the 4-trifluoromethyl substitution in aminopyridine scaffolds.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

hTRPV1 Antagonism: C4-Trifluoromethyl Pyridine Derivatives Exhibit Low Nanomolar Ki Values

In a study of 2- and 5-trifluoromethylpyridine derivatives as hTRPV1 antagonists, compounds incorporating the trifluoromethylpyridine moiety displayed Ki values as low as 0.43 nM against the human TRPV1 receptor [1]. This high potency is not universally observed across all trifluoromethyl substitution patterns; for example, a 5-trifluoromethylpyridine analog (compound 46) showed a Ki of 32.7 nM, representing a 76-fold reduction in affinity compared to the most potent 2-trifluoromethylpyridine derivative [1]. These data underscore that both the presence and precise position of the -CF3 group on the pyridine ring critically modulate target engagement.

Ion Channel Modulation Pain Therapeutics Structure-Activity Relationship

Synthetic Accessibility: C4-Trifluoromethyl Pyridines via Late-Stage Functionalization with Broad Functional Group Tolerance

A recently reported oxidative activation strategy enables the late-stage synthesis of C4-fluorinated and C4-trifluoromethylaminated pyridines from common pyridyl phosphonium salt precursors [1]. This method exhibits 'exceptional functional group tolerance' and is compatible with complex bioactive molecules, allowing the installation of the C4 -CF3 group at a late stage of synthesis [1]. In contrast, alternative approaches to access C4-substituted pyridines often face limitations due to the weak nucleophilicity of fluoride and the low electrophilicity of the C4 position [1]. The target compound's C4 -CF3 substitution pattern may therefore be more readily accessible for derivatization or analoging compared to other trifluoromethylpyridine isomers, streamlining medicinal chemistry optimization efforts.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Lipophilicity and Metabolic Stability: The Trifluoromethyl Group Confers Enhanced Drug-Like Properties Relative to Non-Fluorinated Pyridinols

The trifluoromethyl group is well-established to increase lipophilicity (logP) and improve metabolic stability of pyridine-containing compounds compared to their non-fluorinated counterparts [1]. While specific logP or metabolic stability data for the target compound are not available in the open literature, the presence of the C4 -CF3 group is expected to impart higher lipophilicity and resistance to oxidative metabolism relative to non-fluorinated aminopyridinols such as 2-amino-3-hydroxypyridine. This is supported by the general observation that over 20% of modern pharmaceuticals contain fluorine, with the -CF3 group being a key contributor to improved pharmacokinetic profiles [2].

ADME Properties Medicinal Chemistry Drug Design

Prioritized Research and Industrial Application Scenarios for 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery and Optimization

The strong association between C4-trifluoromethyl aminopyridine motifs and low-nanomolar kinase inhibitory activity (e.g., TrkA IC50 = 3.10 nM [1]) makes 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine a privileged scaffold for developing novel kinase inhibitors. Its unique substitution pattern offers opportunities for further functionalization at the amino and hydroxyl groups to optimize potency and selectivity. Procurement of this building block is recommended for medicinal chemistry teams focused on oncology, inflammation, or other kinase-driven indications.

Ion Channel and GPCR Modulator Synthesis

Trifluoromethylpyridine derivatives have demonstrated high-affinity binding to ion channels such as hTRPV1 (Ki as low as 0.43 nM [2]). The target compound's C4 -CF3 substitution pattern provides a distinct electronic profile that can be exploited in the design of novel modulators of ion channels, GPCRs, and other membrane-bound targets. Its hydrogen-bonding capacity (via -NH2 and -OH) further enables fine-tuning of receptor interactions. This compound is a strategic choice for neuroscience and pain therapeutic research programs.

Late-Stage Functionalization and Diversity-Oriented Synthesis

Recent advances in late-stage C4 functionalization of pyridines enable the efficient synthesis and derivatization of C4-trifluoromethyl pyridines with broad functional group tolerance [3]. 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine can serve as a versatile starting point for generating diverse libraries of C4 -CF3 pyridine analogs. Its procurement supports hit-to-lead expansion efforts where rapid exploration of chemical space around a privileged scaffold is required, particularly in programs where metabolic stability and lipophilicity are critical parameters.

Building Block for Fluorine-Containing Bioisosteres and Scaffold Hopping

The combination of amino, hydroxyl, and trifluoromethyl groups in a single pyridine ring offers a unique pharmacophoric pattern for scaffold hopping and bioisostere replacement strategies. This compound can serve as a direct replacement for non-fluorinated aminopyridinols in existing lead series to enhance metabolic stability and target residence time, based on the well-documented benefits of the -CF3 group in medicinal chemistry [4]. Procurement is recommended for medicinal chemistry groups seeking to improve the drug-like properties of aminopyridine-based lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.